REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH:9]1(O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C(P(CCCC)CCCC)CCC.C1CCN(C(N=NC(N2CCCCC2)=O)=O)CC1>CCOC(C)=O.O.C1COCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)O
|
Name
|
|
Quantity
|
4.67 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with EtOAc (4×30 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with water (30 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the crude mixture by chromatography on silica gel (120 g, pre-packed cartridge)
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (1:0 to 1:1 gradient over 1.25 h, 80 mL/min)
|
Duration
|
1.25 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)OC1CCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.36 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |